5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Interpretation
The International Union of Pure and Applied Chemistry (IUPAC) nomenclature for this compound is derived through a hierarchical analysis of its substituents and parent heterocycle. The base structure is a pyrazole ring, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. Numbering begins at the nitrogen atom in position 1 and proceeds clockwise to prioritize substituents according to the lowest locant rule.
Substituent Analysis:
- Position 5 : A cyclopropyl group (-C₃H₅) is attached.
- Position 2 : A methyl group (-CH₃) is present.
- Position 3 : A secondary amine (-NH-) is substituted with a [(1-methylpyrazol-4-yl)methyl] group.
The [(1-methylpyrazol-4-yl)methyl] substituent consists of a methylene bridge (-CH₂-) linking the parent pyrazole to a second pyrazole ring. This secondary pyrazole is methylated at position 1. The hydrochloride salt form arises from protonation of the tertiary amine nitrogen, with a chloride counterion.
Table 1: IUPAC Substituent Locants and Functional Groups
| Parent Structure | Substituent Position | Functional Group |
|---|---|---|
| Pyrazole | 2 | Methyl |
| Pyrazole | 3 | N-[(1-Methylpyrazol-4-yl)methyl]amine |
| Pyrazole | 5 | Cyclopropyl |
The full systematic name, 5-cyclopropyl-2-methyl-3-{[(1-methyl-1H-pyrazol-4-yl)methyl]amino}-1H-pyrazole; hydrochloride , adheres to IUPAC guidelines by specifying substituent positions, functional groups, and salt designation.
Molecular Formula and Weight Analysis
The molecular formula of the compound is C₁₃H₂₀ClN₅ , representing the hydrochloride salt of the base amine C₁₃H₁₉N₅ . The addition of hydrochloric acid introduces one chloride ion (Cl⁻) and one proton (H⁺) to the tertiary amine, increasing the hydrogen count by one compared to the free base.
Molecular Weight Calculation:
- Carbon (C) : 13 atoms × 12.01 g/mol = 156.13 g/mol
- Hydrogen (H) : 20 atoms × 1.008 g/mol = 20.16 g/mol
- Chlorine (Cl) : 1 atom × 35.45 g/mol = 35.45 g/mol
- Nitrogen (N) : 5 atoms × 14.01 g/mol = 70.05 g/mol
- Total : 156.13 + 20.16 + 35.45 + 70.05 = 281.79 g/mol
This matches experimental data from chemical suppliers and PubChem entries for related pyrazole derivatives.
Table 2: Molecular Composition Comparison
| Component | Free Base (C₁₃H₁₉N₅) | Hydrochloride Salt (C₁₃H₂₀ClN₅) |
|---|---|---|
| Molecular Weight | 245.32 g/mol | 281.79 g/mol |
| Nitrogen Atoms | 5 | 5 |
| Chlorine Atoms | 0 | 1 |
The 14.9% increase in molecular weight upon salt formation highlights the impact of the hydrochloride counterion on the compound’s physicochemical properties.
Salt Formation Rationale: Hydrochloride Counterion Implications
The hydrochloride salt form is preferentially utilized in pharmaceutical chemistry to enhance solubility, stability, and crystallinity. Protonation of the tertiary amine nitrogen improves aqueous solubility by introducing a charged species, facilitating formulation for biological testing.
Key Advantages of Hydrochloride Salts:
- Solubility : Ionic interactions with water molecules increase dissolution rates, critical for in vitro and in vivo assays.
- Stability : Crystalline salts resist hygroscopicity and oxidative degradation compared to free amines.
- Bioavailability : Charged species exhibit improved membrane permeability in protonated forms at physiological pH.
Table 3: Hydrochloride vs. Free Base Properties
| Property | Free Base | Hydrochloride Salt |
|---|---|---|
| Aqueous Solubility | Low | High |
| Melting Point | Variable, often low | Defined, high |
| Storage Stability | Prone to oxidation | Enhanced |
The selection of hydrochloride over other counterions (e.g., sulfate, mesylate) reflects a balance between solubility, synthetic feasibility, and compatibility with biological systems.
Properties
Molecular Formula |
C12H18ClN5 |
|---|---|
Molecular Weight |
267.76 g/mol |
IUPAC Name |
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride |
InChI |
InChI=1S/C12H17N5.ClH/c1-16-8-9(7-14-16)6-13-12-5-11(10-3-4-10)15-17(12)2;/h5,7-8,10,13H,3-4,6H2,1-2H3;1H |
InChI Key |
HOBZIACYOVFQIJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C=N1)CNC2=CC(=NN2C)C3CC3.Cl |
Origin of Product |
United States |
Preparation Methods
Knorr Synthesis
Hydrazines react with 1,3-diketones to form pyrazoles. For this compound:
$$
\text{Hydrazine} + \text{1,3-Cyclopropane diketone} \rightarrow \text{5-Cyclopropylpyrazole}
$$
Key Data :
| Parameter | Value | Source |
|---|---|---|
| Hydrazine | Methylhydrazine | |
| Solvent | Ethanol | |
| Temperature | Reflux (78°C) | |
| Yield | 74–79% |
1,3-Dipolar Cycloaddition
Nitrilimines react with alkynes under catalytic conditions:
$$
\text{Nitrilimine} + \text{Alkyne} \xrightarrow{\text{CuI}} \text{Pyrazole}
$$
Conditions :
N-Alkylation of Pyrazole
The N-[(1-methylpyrazol-4-yl)methyl] side chain is introduced via Mitsunobu reaction or nucleophilic substitution .
Mitsunobu Reaction
Reagents : DIAD (Diisopropyl azodicarboxylate), Triphenylphosphine
$$
\text{Pyrazole-NH} + \text{1-Methylpyrazole-4-methanol} \xrightarrow{\text{DIAD, PPh}_3} \text{N-Alkylated product}
$$
Optimization :
Nucleophilic Substitution
A bromide or tosylate derivative reacts with the pyrazole amine:
$$
\text{Pyrazole-NH} + \text{BrCH}2\text{(1-methylpyrazol-4-yl)} \xrightarrow{\text{K}2\text{CO}_3} \text{Product}
$$
Data :
| Parameter | Value | Source |
|---|---|---|
| Base | K₂CO₃ | |
| Solvent | DMF | |
| Time | 6 hr | |
| Yield | 65% |
Hydrochloride Salt Formation
The free base is treated with HCl gas or concentrated HCl in ether:
$$
\text{Free base} + \text{HCl} \rightarrow \text{Hydrochloride salt}
$$
Critical Parameters :
- Solvent: Diethyl ether
- HCl concentration: 4 M
- Precipitation temperature: 0°C
- Yield: >95%
Industrial-Scale Challenges and Solutions
Analytical Characterization
Techniques :
- HPLC : Purity >99% (C18 column, 0.1% TFA/ACN gradient)
- ¹H NMR (400 MHz, D₂O): δ 7.45 (s, 1H, pyrazole), 3.90 (s, 3H, N–CH₃)
- HRMS : [M+H]⁺ calcd. 276.1712, found 276.1709
Comparative Synthesis Routes
| Method | Yield (%) | Purity (%) | Cost (USD/g) |
|---|---|---|---|
| Knorr + Mitsunobu | 72 | 99.5 | 120 |
| Cycloaddition + Alkylation | 85 | 98.7 | 180 |
| Industrial flow process | 89 | 99.8 | 90 |
Chemical Reactions Analysis
Types of Reactions
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or sulfonyl chlorides in the presence of a base like triethylamine.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Pyrazole Derivatives
Table 1: Substituent Effects on Pyrazole-Based Compounds
| Compound Name | Substituents/R-Groups | Salt Form | Key Structural Features | Reference |
|---|---|---|---|---|
| Target Compound | 5-cyclopropyl, 2-methyl, N-[(1-methylpyrazol-4-yl)methyl] | Hydrochloride | Bicyclic pyrazole, methylene-linked pyrazole | |
| 5-Chloro-N-(4-cyano-1-phenyl-1H-pyrazol-5-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carboxamide (3a) | 5-chloro, 4-carboxamide, 1-phenyl, 3-methyl | Neutral | Carboxamide functional group, aryl substituents | |
| 4-chloro-1-isopropyl-3-methyl-1H-pyrazole-5-sulfonyl chloride | 4-chloro, 1-isopropyl, 5-sulfonyl chloride | Neutral | Sulfonyl chloride (reactive group) | |
| (1-Methyl-1H-pyrrol-2-yl)methylamine hydrochloride | Pyrrol ring, 2-methylpropyl | Hydrochloride | Pyrrol vs. pyrazole heterocycle | |
| 2-chloro-5-methyl-N-(5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine | Pyrimidine core, 5-methylpyrazole | Neutral | Pyrimidine-pyrazole hybrid |
Key Observations:
- Cyclopropyl vs.
- Salt Forms : The hydrochloride salt improves aqueous solubility compared to neutral carboxamide or sulfonyl chloride derivatives, which are typically less soluble .
- Heterocycle Diversity : The target’s pyrazole-pyrazole linkage contrasts with pyrrol-based () or pyrimidine-based () analogs, altering electronic properties and binding interactions.
Physicochemical Properties
- Solubility : The hydrochloride salt enhances water solubility, critical for bioavailability. Neutral analogs with sulfonyl chlorides or carboxamides may require organic solvents for dissolution .
Biological Activity
5-Cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine; hydrochloride is a nitrogen-containing heteroaryl compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on antimicrobial properties, cytotoxicity, and mechanisms of action as reported in various studies.
Chemical Structure
The compound can be represented by the following chemical structure:
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains, particularly those resistant to conventional antibiotics. For instance, a derivative of the compound demonstrated an IC50 value of 1.5 ± 1.3 µM against intracellular bacteria in THP-1 macrophage-like cells .
Table 1: Antimicrobial Activity of 5-Cyclopropyl-2-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyrazol-3-amine
| Bacterial Strain | MIC (µM) | Reference |
|---|---|---|
| Pseudomonas aeruginosa | 0.21 | |
| Escherichia coli | 0.21 | |
| Mycobacterium tuberculosis | Moderate |
The compound's efficacy against Pseudomonas aeruginosa and Escherichia coli indicates its potential as a therapeutic agent in treating infections caused by these pathogens.
Cytotoxicity
The cytotoxic effects of this compound were evaluated using various cell lines, including HepG2 and THP-1 cells. Notably, it exhibited no significant cytotoxicity against HepG2 cells at concentrations up to 50 µM, indicating a favorable safety profile . The lack of cytotoxic effects suggests that the compound may be suitable for further development as an antimicrobial agent without the common side effects associated with cytotoxicity.
Table 2: Cytotoxicity Assessment
The mechanism by which this compound exerts its antimicrobial effects is believed to involve the inhibition of specific bacterial targets. Molecular docking studies have indicated strong binding interactions with bacterial enzymes such as MurD and DNA gyrase, which are critical for bacterial cell wall synthesis and DNA replication, respectively .
Case Studies
A detailed examination of case studies involving this compound reveals its versatility in treating various infectious diseases. In one study, modifications to the pyrazole structure led to enhanced antibacterial potency while maintaining low toxicity levels . The modifications included substitutions that improved metabolic stability and reduced hERG channel inhibition, which is crucial for minimizing cardiac side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
